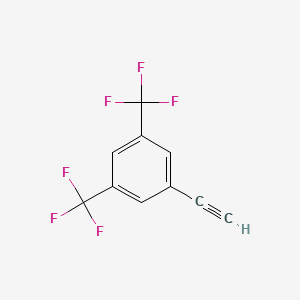
(R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” is a synthetic compound that belongs to the family of carbamate derivatives. It has a molecular formula of C17H26N2O2 . The compound is closely related to “(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate”, which is known for its wide use in medicinal chemistry .
Synthesis Analysis
The synthesis of compounds like “®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” is characterized by a pyrrolidine ring, a carbamate group, and a benzyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule . The compound’s exact mass is 290.199428076 g/mol .Physical And Chemical Properties Analysis
“®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” has a molecular weight of 290.4 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of six . Its XLogP3-AA value, which is a measure of its lipophilicity, is 2.8 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
(R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate and its derivatives have been studied extensively for their synthesis and application in various chemical reactions. Geng Min (2010) developed an efficient seven-step process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate starting from itaconic acid ester, highlighting its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010). Similarly, the synthesis of tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate has been explored, demonstrating the intricate hydrogen bond interactions these compounds can engage in within crystal structures, aiding in the understanding of their chemical behavior (U. Das et al., 2016).
Catalysis and Reaction Mechanisms
Research into the catalytic applications of carbamate derivatives includes studies on the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines, leading to the preparation of various (S)‐tert‐Butyl (4‐Chlorophenyl)(Thiophen‐2‐Yl)Methylcarbamate compounds. These studies highlight the efficiency and selectivity of these reactions, providing a foundation for synthetic chemistry applications (M. Storgaard, J. Ellman, 2009).
Pharmaceutical Intermediates
A key area of application for (R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate derivatives is in the synthesis of pharmaceutical intermediates. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate has been synthesized as an intermediate of the natural product jaspine B, showing cytotoxic activity against several human carcinoma cell lines. This demonstrates the compound's potential in drug development and synthesis (L. Tang et al., 2014).
Environmental Applications
The research also extends into environmental applications, where tert-butyl carbamate derivatives have been explored for their reactivity and potential in developing greener chemical processes. For instance, aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, offering a mild and environmentally benign alternative for chemical syntheses (Bryan Li et al., 2006).
Propriétés
IUPAC Name |
tert-butyl N-[[(3R)-1-benzylpyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRKPCRXBAHJGS-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363905 |
Source


|
| Record name | (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate | |
CAS RN |
852857-09-1 |
Source


|
| Record name | (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)









